(4-Ethoxychroman-4-yl)methanamine
Description
Significance of Chroman Scaffolds in Contemporary Molecular Design and Chemical Biology
The chroman ring system, a heterocyclic motif consisting of a dihydropyran ring fused to a benzene (B151609) ring, is recognized as a "privileged scaffold" in drug discovery. core.ac.uknih.govdntb.gov.ua This designation stems from its frequent appearance in a wide array of natural products and synthetic molecules that exhibit significant biological activities. core.ac.uknih.govdntb.gov.ua The structural rigidity of the chroman core, combined with its capacity for substitution at various positions, allows for the precise spatial arrangement of functional groups, a critical factor in designing molecules that can interact selectively with biological targets. acs.orgresearchgate.net
The chroman-4-one substructure, in particular, serves as a versatile synthetic intermediate for a variety of derivatives. nih.govdntb.gov.ua Research has demonstrated that modifications at different positions of the chroman-4-one skeleton can lead to compounds with a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective activities. acs.orgresearchgate.net The ability to introduce diverse substituents onto the chroman framework makes it a highly adaptable platform for generating libraries of compounds for high-throughput screening and lead optimization in drug development programs.
Overview of Aminomethyl Functionality within Bioactive Molecular Structures
The aminomethyl group (-CH₂NH₂) is a key pharmacophore found in numerous biologically active molecules. Its presence can significantly influence a compound's physicochemical properties, such as its basicity and hydrogen bonding capacity, which are crucial for molecular recognition and binding to biological macromolecules like proteins and nucleic acids. The primary amine within the aminomethyl group can act as a hydrogen bond donor and acceptor, and its ability to be protonated at physiological pH allows for the formation of ionic interactions.
The introduction of an aminomethyl group can also impact a molecule's metabolic stability and pharmacokinetic profile. In drug design, this functionality is often incorporated to enhance water solubility, improve cell permeability, or introduce a key interaction point with a specific receptor or enzyme.
Strategic Research Focus on (4-Ethoxychroman-4-yl)methanamine within the Chroman Class
While extensive research has been conducted on various chroman derivatives, this compound remains a largely uncharacterized compound in the scientific literature. Its structure is unique, featuring an ethoxy group and a methanamine group both attached to the C4 position of the chroman ring. This geminal substitution creates a quaternary stereocenter, adding to the molecule's structural complexity and potential for specific biological interactions.
The strategic interest in this particular compound arises from the combination of the proven chroman scaffold with the pharmacologically significant aminomethyl group, further modified by the presence of an ethoxy group at the same position. This arrangement suggests potential for novel chemical properties and biological activities. The ethoxy group may influence the compound's lipophilicity and steric profile, potentially modulating its interaction with biological targets in ways that differ from simpler 4-aminochroman analogues. The exploration of this compound and its derivatives could therefore open new avenues in the design of targeted therapeutic agents.
Due to the limited direct research on this compound, its properties and potential applications are largely inferred from studies on closely related compounds. The following tables present data on analogous chroman derivatives to provide a comparative context.
Table 1: Biological Activity of Representative Chroman-4-amine Analogues
| Compound | Target | Activity | Reference |
| 8-methoxy-2,2-dimethylchroman-4-amine | Butyrylcholinesterase (BuChE) | IC₅₀ = 7.6 µM | core.ac.uk |
| 2,2-Dimethyl-N-(naphthalen-1-ylmethyl)chroman-4-amine | Butyrylcholinesterase (BuChE) | IC₅₀ = 8.9 µM | core.ac.uk |
| 6,8-Dibromo-2-pentylchroman-4-one | Sirtuin 2 (SIRT2) | IC₅₀ = 1.5 µM | acs.org |
This table is for illustrative purposes and shows the activity of related chroman structures, not this compound itself.
Table 2: Synthetic Precursors and Related Chroman Derivatives
| Compound Name | Core Structure | Key Features |
| Chroman-4-one | Chroman | Versatile precursor for C4-substituted derivatives. nih.govdntb.gov.ua |
| Chroman-4-amine | Chroman | Basic amino functionality at C4. core.ac.uk |
| 4-Hydroxychroman | Chroman | Precursor for etherification or amination at C4. |
This table highlights key structural classes related to the target compound.
Structure
3D Structure
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(4-ethoxy-2,3-dihydrochromen-4-yl)methanamine |
InChI |
InChI=1S/C12H17NO2/c1-2-15-12(9-13)7-8-14-11-6-4-3-5-10(11)12/h3-6H,2,7-9,13H2,1H3 |
InChI Key |
LHPIWTPXUCURFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCOC2=CC=CC=C21)CN |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4 Ethoxychroman 4 Yl Methanamine
Retrosynthetic Analysis of the (4-Ethoxychroman-4-yl)methanamine Core
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.org It involves the deconstruction of a target molecule into simpler, commercially available precursors through a series of imaginary bond disconnections. lkouniv.ac.inbhavanscollegedakor.orgwordpress.com This process allows for the logical design of a synthetic route by working backward from the final product. bhavanscollegedakor.org
The chroman ring system, a bicyclic ether, can be disconnected in several ways to identify potential starting materials. The choice of disconnection should correspond to a known and reliable chemical reaction. researchgate.netslideshare.net Key retrosynthetic strategies for the basic chroman skeleton include:
C-O Bond Disconnection: The most common approach involves disconnecting the ether bond (C2-O or C4a-O). A disconnection of the C2-O bond, followed by a C3-C4 bond break, suggests an intramolecular Michael addition. This points to an ortho-hydroxy-α,β-unsaturated ketone as a precursor, which can be formed from a substituted phenol and an appropriate three-carbon component.
Intramolecular Friedel-Crafts Reaction: Disconnecting the C4-C4a bond leads to a phenolic ether with a reactive side chain. The forward reaction would be an intramolecular Friedel-Crafts type cyclization, often acid-catalyzed, to form the heterocyclic ring.
Cycloaddition Approach: Viewing the chroman ring as a cycloadduct allows for a powerful disconnection across the O-C2 and C3-C4 bonds. This corresponds to a Hetero-Diels-Alder reaction between an ortho-quinone methide intermediate (the diene) and an alkene (the dienophile). acs.orgnih.govmdpi.com
These fundamental disconnections provide a roadmap for constructing the core ring system, upon which the specific substituents of this compound can be installed.
The quaternary center at C-4, bearing both an ethoxy and an aminomethyl group, requires careful planning. Considering the ethoxy group first, a primary disconnection is the C4-O(Et) bond. This retrosynthetic step reveals a C-4 cation synthon and an ethoxide anion.
In the forward synthesis, this suggests two main pathways originating from a chroman-4-one intermediate:
Reduction and Etherification: The carbonyl of chroman-4-one can be reduced to a hydroxyl group, forming chroman-4-ol. This alcohol can then be etherified under acidic conditions with ethanol or via a Williamson ether synthesis using sodium ethoxide and a C-4 electrophile (e.g., 4-tosyloxychroman).
Direct Acetal Formation: Treatment of chroman-4-one with an orthoformate, such as triethyl orthoformate, in the presence of an acid catalyst can directly form a ketal, which can be a precursor to the desired ethoxy group, although this does not directly yield the target structure without further manipulation.
The choice of strategy depends on the stability of other functional groups present and the desired stereochemical outcome.
Disconnecting the C4-CH₂NH₂ bond points toward a chroman-4-yl synthon and an aminomethylating agent. From a practical standpoint, this disconnection again leads back to the versatile chroman-4-one precursor.
Key synthetic transformations to install the aminomethyl group include:
From a Nitrile Precursor (Strecker or Cyanohydrin Route): Chroman-4-one can be converted to a cyanohydrin. The resulting hydroxyl group can be etherified, followed by the chemical reduction of the nitrile group (e.g., using LiAlH₄, H₂/Raney Ni) to yield the primary aminomethyl group. This route is particularly attractive as it sequentially builds the required functionality on the C-4 carbon.
Reductive Amination: While less direct for an aminomethyl group, a related strategy involves the reductive amination of a hypothetical 4-formyl-4-ethoxychroman. However, the synthesis of this aldehyde intermediate is non-trivial.
The most synthetically viable retrosynthetic pathway for the entire molecule logically deconstructs the C-4 substituents back to a chroman-4-one, which is itself derived from simpler phenolic precursors.
Advanced Synthesis Routes and Precursor Elaboration
Building on the retrosynthetic analysis, practical synthesis routes can be devised. These routes often rely on the initial construction of a chroman-4-one, followed by the sequential and stereocontrolled introduction of the C-4 substituents.
Proposed Synthetic Protocol:
Step 1: Synthesis of Chroman-4-one. This can be achieved through various methods, such as the intramolecular cyclization of 3-phenoxypropanoic acid in the presence of a strong acid like polyphosphoric acid (PPA) or Eaton's reagent.
Step 2: Formation of 4-Cyano-4-hydroxychroman (Cyanohydrin Formation). Chroman-4-one is treated with a cyanide source, such as trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid, to form the corresponding cyanohydrin.
Step 3: Etherification of the 4-Hydroxyl Group. The hydroxyl group of the cyanohydrin is converted to the target ethoxy group. This can be accomplished via a Williamson ether synthesis, by first deprotonating the alcohol with a base like sodium hydride (NaH) and then adding an ethylating agent such as ethyl iodide.
Step 4: Reduction of the Nitrile. The final step is the reduction of the nitrile group in 4-cyano-4-ethoxychroman to the primary amine. This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent or through catalytic hydrogenation.
The following table outlines a hypothetical reaction sequence for the target molecule.
| Step | Reactant | Reagents & Conditions | Product |
| 1 | 3-Phenoxypropanoic acid | Polyphosphoric acid (PPA), heat | Chroman-4-one |
| 2 | Chroman-4-one | Trimethylsilyl cyanide (TMSCN), ZnI₂ (cat.) | 4-Cyano-4-hydroxychroman |
| 3 | 4-Cyano-4-hydroxychroman | 1. Sodium hydride (NaH) 2. Ethyl iodide (EtI) | 4-Cyano-4-ethoxychroman |
| 4 | 4-Cyano-4-ethoxychroman | 1. Lithium aluminum hydride (LiAlH₄) 2. H₂O workup | This compound |
This table represents a proposed synthetic route based on standard organic chemistry methodologies.
Cycloaddition reactions offer an elegant and efficient method for constructing the chroman ring system, often in a stereocontrolled manner. wikipedia.orglibretexts.org The most prominent among these is the Hetero-Diels-Alder (HDA) reaction. acs.orgnih.govmdpi.comnih.gov
The HDA approach to chromans typically involves the in situ generation of an electron-deficient ortho-quinone methide or a related oxonium ion, which acts as the heterodiene. acs.orgnih.gov This reactive intermediate then undergoes a [4+2] cycloaddition with an alkene (the dienophile). libretexts.org
A notable example is the Oxa-Povarov reaction , which is the oxa-analogue of the well-known Povarov reaction for synthesizing tetrahydroquinolines. nih.gov In this reaction, an aryl 2-oxadiene oxonium ion is generated from a phenol-derived acetal using a Lewis acid like tin(IV) chloride (SnCl₄). acs.orgnih.gov This cation then reacts with an alkene. The reaction can proceed through either a concerted, asynchronous [4+2] pathway or a stepwise mechanism involving a Prins addition followed by an intramolecular Friedel-Crafts reaction. nih.gov The stereochemical outcome often favors the endo diastereomer. acs.org
The table below summarizes key features of cycloaddition strategies for chroman synthesis.
| Reaction Type | Key Reactants | Catalyst/Conditions | Key Features |
| Hetero-Diels-Alder (Oxa-Povarov) | Phenol-derived acetal, Alkene | Lewis Acid (e.g., SnCl₄) | Forms the chroman ring in a single step from acyclic precursors; can exhibit diastereoselectivity. acs.orgnih.gov |
| Domino Knoevenagel/Hetero-Diels-Alder | Alkene-tethered chromene-3-carboxaldehyde, 1,3-Diketone | Organocatalyst (e.g., proline) | One-pot process for constructing complex polycyclic chromene derivatives at ambient temperature. nih.gov |
| [3+2] Cycloaddition | 3-Cyanochromones, N-cyclopropylamines | Visible light, Photocatalyst (e.g., Eosin Y) | Used for the synthesis of cyclopenta[b]chromene derivatives, demonstrating modern photochemical methods in heterocyclic synthesis. acs.org |
These advanced cycloaddition methods provide powerful alternatives to traditional linear syntheses for accessing the core chroman structure, which can then be further functionalized to yield complex targets like this compound.
Application of Reduction Methodologies for Aminomethyl Introduction
A key transformation in the synthesis of this compound is the introduction of the aminomethyl group at the C-4 position. A plausible and efficient method to achieve this is through the reduction of a nitrile precursor, specifically 4-ethoxy-4-cyanomethylchroman. This strategy hinges on the robust and well-established reactivity of nitriles towards reduction to primary amines.
The synthesis of the nitrile intermediate can be envisioned to start from a chroman-4-one derivative. The addition of a cyanide source, such as trimethylsilyl cyanide (TMSCN), to the chroman-4-one would yield a cyanohydrin. Subsequent O-ethylation of the tertiary hydroxyl group would provide the 4-ethoxy-4-cyanomethylchroman intermediate.
The final and crucial step is the reduction of the nitrile functionality. Several reducing agents are effective for this transformation, with Lithium Aluminum Hydride (LiAlH₄) being a prominent choice due to its high reactivity. libretexts.orgwikipedia.orgstudymind.co.uklibretexts.org The reaction, typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF), proceeds via nucleophilic attack of the hydride on the electrophilic carbon of the nitrile. libretexts.org A subsequent aqueous workup protonates the resulting intermediate to yield the primary amine, this compound.
Alternative reducing agents for nitrile reduction include catalytic hydrogenation, which is often considered a more environmentally friendly method. wikipedia.org Catalysts such as Raney nickel or platinum oxide, under a hydrogen atmosphere, can effectively convert the nitrile to the primary amine. wikipedia.org The choice of reducing agent can be influenced by factors such as substrate compatibility and desired reaction conditions.
Table 1: Common Reducing Agents for Nitrile to Primary Amine Conversion
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | High reactivity, generally good yields | Highly reactive with protic functional groups, requires careful handling |
| Catalytic Hydrogenation (e.g., Raney Ni, PtO₂) | H₂ gas, various solvents (e.g., ethanol, methanol) | "Green" chemistry, avoids stoichiometric metal hydrides | May require high pressure and temperature, potential for side reactions |
| Sodium Borohydride (NaBH₄) with catalyst | CoCl₂ or other catalysts, alcoholic solvents | Milder than LiAlH₄, more functional group tolerance | Often requires a catalyst for efficient nitrile reduction |
This compound as a Versatile Synthetic Intermediate
The primary amine functionality in this compound makes it a valuable and versatile intermediate for the synthesis of a wide array of more complex molecules. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, enabling a variety of chemical transformations.
One of the most common applications of primary amines in organic synthesis is in the formation of amides. By reacting this compound with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent), a diverse range of N-substituted amides can be prepared. These amide derivatives are prevalent in many biologically active compounds.
Furthermore, the primary amine can undergo reactions such as N-alkylation and reductive amination to introduce various substituents on the nitrogen atom, leading to the formation of secondary and tertiary amines. These transformations allow for the fine-tuning of the molecule's properties, which is crucial in drug discovery and development.
The amine group can also serve as a directing group in certain reactions or be transformed into other functional groups, further expanding its synthetic utility. For instance, diazotization of the primary amine could lead to the formation of a diazonium salt, which can then be displaced by a variety of nucleophiles to introduce new functionalities at that position.
Stereoselective Synthesis of this compound and its Enantiomers/Diastereomers
The C-4 position of this compound is a chiral center, meaning the compound can exist as a pair of enantiomers. The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of methods for the stereoselective synthesis of the individual enantiomers of this compound is of significant importance.
Development of Chiral Auxiliary and Asymmetric Catalysis Approaches for Chroman Scaffolds
The asymmetric synthesis of chroman derivatives has been an area of active research, with both chiral auxiliary and asymmetric catalysis approaches being successfully employed. Chiral auxiliaries are stereogenic groups that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.
In the context of chroman synthesis, chiral auxiliaries can be incorporated into the starting materials to influence the stereoselectivity of key bond-forming reactions that establish the chroman ring system.
Asymmetric catalysis, on the other hand, utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. Various chiral catalysts, including organocatalysts and transition metal complexes with chiral ligands, have been developed for the asymmetric synthesis of chromans. These catalysts can control the stereochemistry of reactions such as Michael additions, cycloadditions, and reductions that are used to construct the chroman scaffold.
Control of Stereochemistry at the Chroman C-4 Chiral Center
Controlling the stereochemistry at the C-4 position of the chroman ring is a critical aspect of the synthesis of enantiomerically pure this compound. One effective strategy involves the asymmetric reduction of a prochiral chroman-4-one precursor.
The use of chiral reducing agents or a combination of an achiral reducing agent with a chiral catalyst can facilitate the enantioselective reduction of the ketone to a chiral alcohol. nih.govwikipedia.orgrsc.orgias.ac.inwseas.com This chiral alcohol can then be further elaborated to introduce the ethoxy and aminomethyl groups while retaining the stereochemical integrity at the C-4 center.
Table 2: Examples of Asymmetric Ketone Reduction Methods
| Method | Chiral Source | Typical Reducing Agent |
| Corey-Bakshi-Shibata (CBS) Reduction | Chiral oxazaborolidine catalyst | Borane (BH₃) |
| Noyori Asymmetric Hydrogenation | Chiral Ru-BINAP catalyst | Hydrogen gas (H₂) |
| Biocatalytic Reduction | Enzymes (e.g., from plant tissues) | Cofactor (e.g., NADPH) |
Another approach involves the diastereoselective synthesis of chroman derivatives where the stereochemistry at C-4 is controlled relative to other stereocenters in the molecule. This can be achieved through various cyclization reactions where the facial selectivity is influenced by existing stereocenters or by the use of chiral reagents.
Methods for Chiral Resolution of Racemic Mixtures
When a stereoselective synthesis is not employed, this compound will be produced as a racemic mixture (an equal mixture of both enantiomers). In such cases, chiral resolution techniques can be used to separate the enantiomers.
A widely used method for the resolution of racemic amines is the formation of diastereomeric salts. wikipedia.orgnih.gov This involves reacting the racemic amine with a single enantiomer of a chiral acid, such as tartaric acid or mandelic acid. wikipedia.org The resulting salts are diastereomers and therefore have different physical properties, including solubility. This difference in solubility allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the individual enantiomers of the amine can be recovered by treatment with a base to break the salt.
Table 3: Common Chiral Resolving Agents for Amines
| Chiral Resolving Agent | Type |
| (+)-Tartaric acid | Chiral Acid |
| (-)-Tartaric acid | Chiral Acid |
| (S)-(+)-Mandelic acid | Chiral Acid |
| (R)-(-)-Mandelic acid | Chiral Acid |
| (+)-Camphorsulfonic acid | Chiral Acid |
Another powerful technique for chiral separation is chiral chromatography. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation as they pass through the chromatography column. High-performance liquid chromatography (HPLC) with a chiral column is a common analytical and preparative method for separating enantiomers.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Ethoxychroman 4 Yl Methanamine Derivatives
Computational Approaches in SAR/SPR Investigations
Theoretical Chemistry Calculations for Conformational Analysis and Electronic Structure (e.g., ab initio methods)
To comprehend the intricate relationship between the structure of a molecule and its properties, theoretical chemistry calculations serve as a powerful tool. Methods such as ab initio calculations and Density Functional Theory (DFT) are employed to predict the most stable three-dimensional arrangement of atoms (conformational analysis) and the distribution of electrons within the molecule (electronic structure). rsc.orgrsc.org These computational approaches provide insights that are often difficult to obtain through experimental means alone.
In the context of (4-Ethoxychroman-4-yl)methanamine, theoretical calculations would be invaluable for:
Determining the preferred conformation: The ethoxy and methanamine substituents at the C4 position can adopt various spatial orientations. Ab initio or DFT methods can calculate the energy associated with each conformation to identify the most stable, and therefore most likely, arrangement. This is critical as the three-dimensional shape of a molecule is a key determinant of its ability to bind to a biological target.
Mapping the electronic landscape: Understanding the electronic structure helps in identifying which parts of the molecule are electron-rich or electron-poor. This information is vital for predicting non-covalent interactions, such as hydrogen bonds and electrostatic interactions, which are fundamental to molecular recognition processes. For example, the nitrogen atom of the methanamine group and the oxygen atoms of the ethoxy and chroman ether groups are expected to be electron-rich and capable of acting as hydrogen bond acceptors.
Predicting reactivity: The electronic properties derived from theoretical calculations can also predict the reactivity of different parts of the molecule, guiding the synthesis of new derivatives.
While specific ab initio studies on this compound are not readily found, the principles from studies on related chroman and heterocyclic systems are directly applicable and highlight the importance of these computational methods in modern drug discovery. nih.govchemspider.com
Ligand Design and Optimization Strategies based on SAR/SPR Insights
The knowledge gained from SAR and SPR studies, including those informed by theoretical calculations, provides a rational basis for designing and optimizing new ligands. Ligand-based drug design, which is employed when the structure of the biological target is unknown, relies heavily on the understanding of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov
For the this compound scaffold, several optimization strategies can be envisioned based on insights from related chroman derivatives:
Modification of the Aminomethyl Group: The primary amine of the methanamine moiety is a key functional group that can be modified to explore its role in binding. Strategies could include:
Alkylation: Introducing alkyl groups on the nitrogen can alter the basicity and lipophilicity of the molecule.
Acylation: Converting the amine to an amide can change its hydrogen bonding capacity and electronic properties.
Extension of the linker: Varying the length of the carbon chain between the chroman ring and the amine could optimize the positioning of the amino group for interaction with a target.
Stereochemistry at the C4 Position: The C4 carbon of this compound is a chiral center. It is well-established in medicinal chemistry that different enantiomers of a chiral drug can have vastly different biological activities and metabolic profiles. Therefore, the synthesis and evaluation of individual enantiomers would be a critical optimization step. bldpharm.com
The following table outlines potential modifications to the this compound scaffold and the rationale behind them, based on general principles of medicinal chemistry and SAR insights from the broader class of chroman derivatives.
| Modification Site | Potential Modification | Rationale for Optimization |
| Methanamine Group | N-methylation, N-acetylation | Modulate basicity, lipophilicity, and hydrogen bonding capacity. |
| Extension to aminopropyl | Optimize spatial orientation of the basic nitrogen. | |
| Ethoxy Group | Variation of the alkoxy chain | Probe the size and nature of the binding pocket. |
| Chroman Ring | Introduction of substituents | Fine-tune electronic properties and explore additional binding interactions. |
| C4 Stereocenter | Synthesis of pure enantiomers | Investigate stereospecific interactions with the biological target. |
These strategies, guided by a continuous feedback loop between synthesis, biological testing, and computational analysis, form the basis of a rational approach to ligand optimization.
Future Directions and Research Perspectives
Emerging Synthetic Methodologies for Novel Chroman Derivatives
The development of new synthetic methods is crucial for expanding the chemical space around the chroman core, enabling the creation of novel analogues with enhanced properties. Recent years have seen a surge in innovative strategies that offer greater efficiency, stereoselectivity, and functional group tolerance.
One promising area is the use of cascade reactions, which allow for the construction of complex molecular architectures in a single step from simple starting materials. For instance, a novel method for synthesizing functionalized chroman-4-ones involves a cascade radical cyclization-coupling of 2-(allyloxy)arylaldehydes. rsc.org This approach facilitates the direct introduction of phosphonate, azide, and hydroxy functionalities. Another advanced strategy is the organocatalytic domino Michael/hemiacetalization reaction, which provides a highly enantio- and diastereoselective route to functionalized chroman-2-ones and chromanes. nih.gov Diversity-oriented synthesis is also emerging as a powerful tool, enabling the one-pot construction of a variety of chroman-2-one derivatives and other heterocyclic compounds with excellent efficiency and stereoselectivity. nih.gov
Photocatalysis using visible light is another green and efficient approach gaining traction for the synthesis of chroman derivatives. researchgate.net This method has been successfully applied to the doubly decarboxylative Giese reaction between N-(acyloxy)phthalimides and chromone-3-carboxylic acids to produce 2-substituted-chroman-4-ones. nih.govrsc.org Microwave-assisted synthesis has also been shown to accelerate reactions, leading to cleaner products and higher yields, as demonstrated in the one-step, base-mediated aldol (B89426) condensation for preparing substituted chroman-4-one derivatives. researchgate.netnih.govacs.org Furthermore, novel routes involving thio-Claisen rearrangement of S-allyl and S-propargyl ethers of 4-hydroxythiocoumarins are being explored to create fused sulfur heterocycles, expanding the structural diversity of chroman-related compounds. rsc.org These cutting-edge methodologies are pivotal for generating libraries of novel chroman derivatives for biological screening. rsc.org
Advanced Computational Chemistry Applications in the Design and Optimization of (4-Ethoxychroman-4-yl)methanamine Analogues
Computational chemistry has become an indispensable tool in modern medicinal chemistry, significantly accelerating the design and optimization of new therapeutic agents. nih.gov For analogues of this compound, these in silico methods can provide deep insights into structure-activity relationships (SAR), guide the synthesis of more potent and selective compounds, and predict pharmacokinetic properties.
Molecular docking and molecular dynamics (MD) simulations are powerful techniques for predicting the binding modes and affinities of ligands to their target proteins. researchgate.netupenn.edumdpi.com These methods can be used to visualize how chroman analogues interact with a target's active site, identifying key hydrogen bonds, hydrophobic interactions, and other forces that contribute to binding. researchgate.net For example, docking studies have been used to understand how chromanone scaffolds bind to the peripheral anionic site (PAS) of acetylcholinesterase and to study the binding affinity of new chromane (B1220400) derivatives to the COX-2 enzyme. core.ac.ukresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies offer another layer of computational analysis, creating mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govupenn.edu These models can predict the potency of unsynthesized analogues, helping to prioritize which compounds to synthesize and test. nih.gov The integration of these computational tools into a collaborative, web-based platform can streamline drug discovery projects, allowing for real-time data analysis and more efficient communication between computational and medicinal chemists. youtube.com As artificial intelligence and machine learning become more sophisticated, their application in generative modeling will further enhance the ability to design novel chroman-based compounds with desired properties from the ground up. nih.gov
Potential of this compound Scaffolds in Chemical Biology
Chemical biology utilizes small molecules as tools to probe and manipulate biological systems, and the chroman scaffold is well-suited for such applications. The inherent "drug-like" properties and the synthetic tractability of the chroman core make it an excellent starting point for the development of chemical probes. nih.govasianpubs.org
One significant application is in the creation of fluorescent probes. The chromone (B188151) scaffold, a close relative of the chroman core, is known for its photochemical characteristics and has been used to develop fluorescent sensors for biological systems. asianpubs.orgresearchgate.netnih.gov By functionalizing the this compound scaffold with fluorophores or environmentally sensitive dyes, researchers can design probes to visualize biological processes, track the localization of target proteins, or measure changes in the cellular environment in real-time.
Furthermore, the chroman scaffold can be used to design specific inhibitors for enzymes or protein-protein interactions. nih.gov For instance, a chroman derivative, 4-chloro-6-(6′-chloro-7′-hydroxy-2′,4′,4′-trimethyl-chroman-2′-yl)benzene-1,3-diol (CHTB), has been identified as a small-molecule inhibitor of the FTO protein, an important target in nucleic acid research. frontiersin.org This demonstrates the potential of chroman-based molecules to serve as selective chemical tools to dissect complex biological pathways. By developing libraries of diverse chroman analogues, researchers can screen for molecules that modulate novel biological targets, thereby uncovering new biological functions and potential therapeutic strategies.
Interdisciplinary Research Opportunities in Medicinal Chemistry and Chemical Biology
The development of compounds like this compound and its analogues exists at the intersection of multiple scientific disciplines. rroij.com Future progress will heavily rely on fostering collaborations between experts in medicinal chemistry, chemical biology, pharmacology, molecular biology, and computational science. rroij.comsydney.edu.au
Medicinal chemists can focus on the synthesis of novel chroman derivatives, employing emerging synthetic methodologies to create diverse chemical libraries. rroij.comnih.gov These libraries can then be explored by chemical biologists to identify new molecular probes for studying biological systems. asianpubs.org Pharmacologists can evaluate the biological activities of these new compounds, identifying potential therapeutic applications for diseases ranging from neurodegenerative disorders to cancer. core.ac.uknih.govnih.gov
Computational chemists play a crucial role in this interdisciplinary environment by providing predictive models that guide synthetic efforts and help interpret biological data. nih.govyoutube.com This synergistic relationship, where experimental results inform and validate computational models, and computational predictions accelerate experimental discovery, is key to advancing projects efficiently. youtube.com Such interdisciplinary projects, which tackle complex health problems like cancer or infectious diseases, provide a rich training ground for developing innovative solutions and communication skills across different scientific fields. sydney.edu.au The chromenopyridine scaffold, derived from chromanones, exemplifies this, with synthetic methodologies being developed alongside evaluations of biological activity against various diseases. mdpi.com The inherent versatility of the chroman scaffold makes it an ideal platform for such collaborative, multi-faceted research endeavors. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
